molecular formula C7H11NO3 B085842 Ethyl 3-oxopyrrolidine-1-carboxylate CAS No. 14891-10-2

Ethyl 3-oxopyrrolidine-1-carboxylate

Cat. No.: B085842
CAS No.: 14891-10-2
M. Wt: 157.17 g/mol
InChI Key: DQYGBMLEVQLDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a heterocyclic compound that contains a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

Ethyl 3-oxopyrrolidine-1-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound contains a pyrrolidine ring, which is a versatile scaffold in drug discovery . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it interacts with.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to be involved in a variety of biological activities . The downstream effects would depend on the specific pathways that this compound affects.

Pharmacokinetics

It’s known that the compound is soluble in most organic solvents but insoluble in water . This suggests that its bioavailability could be influenced by its solubility properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its stability is pH-dependent. In acidic environments (pH < 2), the Boc protecting group it contains may undergo hydrolysis, reducing the compound’s stability. In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxopyrrolidine-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 3-hydroxy-1-pyrrolidinecarboxylic acid tert-butyl ester with Dess-Martin periodinane in dichloromethane. The reaction mixture is stirred at room temperature for 16 hours, followed by filtration and purification using silica gel chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 3-oxopyrrolidine-1-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-oxopyrrolidine-3-carboxylate
  • 1-Boc-3-pyrrolidinone
  • tert-Butyl 3-oxopiperidine-1-carboxylate

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis .

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Biological Activity

Ethyl 3-oxopyrrolidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in drug development.

1. Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a common structural motif in many biologically active compounds. This ring system contributes to the compound's ability to interact with various biological targets.

Chemical Formula: C_8H_13NO_3
Molecular Weight: 173.19 g/mol
Solubility: Soluble in organic solvents; insoluble in water.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition: The compound has been shown to act as an inhibitor of neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses. This inhibition can significantly reduce viral load in infected cells .
  • Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

3.1 Antiviral Activity

Research indicates that this compound possesses antiviral properties by inhibiting neuraminidase activity. In vitro studies demonstrated a significant reduction in cytopathogenic effects of influenza viruses when treated with this compound. The half-maximal inhibitory concentration (IC50) values were determined through various assays, showcasing its potential as an antiviral agent .

3.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects, particularly against Gram-positive bacteria and fungi. Studies utilizing broth microdilution techniques revealed that certain derivatives of pyrrolidine compounds exhibit notable antibacterial activity, suggesting that this compound could serve as a lead compound for further development .

3.3 Anticancer Potential

This compound derivatives have shown promise in anticancer research. In vitro assays conducted on A549 human lung adenocarcinoma cells indicated that modifications to the pyrrolidine structure could enhance cytotoxicity against cancer cells. Notably, compounds with specific substitutions on the aromatic ring demonstrated improved efficacy compared to the parent compound .

4. Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution: The compound's solubility profile suggests it may be absorbed well when administered orally, although further studies are needed to confirm this.
  • Metabolism: Initial findings indicate that it undergoes metabolic transformations typical for pyrrolidine derivatives, potentially leading to active metabolites.
  • Excretion: Data on excretion pathways remain limited and warrant further investigation to elucidate how the compound is cleared from biological systems.

5. Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFocusFindings
Antiviral ActivityDemonstrated significant inhibition of influenza virus neuraminidase with IC50 values indicating effective antiviral potential.
Antimicrobial PropertiesShowed promising antibacterial activity against multidrug-resistant strains using microdilution methods.
Anticancer ActivityIdentified structure-dependent cytotoxicity in A549 cells, with certain derivatives exhibiting enhanced efficacy compared to controls.

6. Conclusion

This compound represents a versatile compound with significant biological activity across various domains, including antiviral, antimicrobial, and anticancer applications. Its unique chemical structure facilitates interactions with key biological targets, making it a valuable candidate for further research and drug development.

Properties

IUPAC Name

ethyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)8-4-3-6(9)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYGBMLEVQLDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298884
Record name ethyl 3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14891-10-2
Record name 14891-10-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14891-10-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Ethyl 3-oxopyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxopyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-oxopyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxopyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-oxopyrrolidine-1-carboxylate
Customer
Q & A

Q1: What is the significance of ethyl 3-oxopyrrolidine-1-carboxylate in the synthesis of camptothecin?

A: this compound is a crucial intermediate in the synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline. [] This specific isomer is formed through a base-catalyzed Friedlander condensation reaction where this compound reacts with an appropriate aromatic aldehyde. While not the desired isomer for camptothecin synthesis, its formation allows researchers to understand the regioselectivity of the reaction and optimize conditions to favor the synthesis of the desired 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline isomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.